4-Chloro-2-cyclobutyl-5-methylphenol
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Overview
Description
4-Chloro-2-cyclobutyl-5-methylphenol is an organic compound with the molecular formula C11H13ClO It is a derivative of phenol, characterized by the presence of a chlorine atom, a cyclobutyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-5-methylphenol typically involves the chlorination of 2-cyclobutyl-5-methylphenol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The compound is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclobutyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated or modified cyclobutyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-cyclobutyl-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutyl-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The chlorine and cyclobutyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the cyclobutyl group.
2-Cyclobutyl-5-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-2-isopropyl-5-methylphenol: Similar structure with an isopropyl group instead of a cyclobutyl group.
Uniqueness
4-Chloro-2-cyclobutyl-5-methylphenol is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical and physical properties
Biological Activity
4-Chloro-2-cyclobutyl-5-methylphenol, a chlorinated phenolic compound, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of this compound's significance in various scientific fields.
Molecular Structure:
- Molecular Formula: C11H13ClO
- Molecular Weight: 196.67 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CC(=C(C=C1Cl)C2CCC2)O
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group in the compound allows for the formation of hydrogen bonds with target biomolecules, influencing their activity. The presence of chlorine and the cyclobutyl group may enhance the compound's binding affinity and specificity towards these targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential against various pathogens, including resistant strains of bacteria. In particular, its structural analogs have shown promise in inhibiting biofilm formation and bacterial growth, which is crucial in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Studies suggest that derivatives of this compound could inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammatory responses in models of ulcerative colitis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option against resistant bacterial strains .
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds revealed that they could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.
Toxicological Profile
The safety profile of this compound is critical for its application in medicine and industry. Toxicological assessments indicate that while the compound exhibits some level of toxicity, particularly at higher doses, it does not show significant mutagenic or reproductive toxicity based on current studies. For instance, a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day has been established, indicating a favorable safety margin for potential therapeutic uses .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
---|---|---|---|
This compound | Yes | Yes | Moderate |
4-Chloro-2-isopropyl-5-methylphenol | Yes | Moderate | High |
Thymol | Moderate | Yes | Low |
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-cyclobutyl-5-methylphenol |
InChI |
InChI=1S/C11H13ClO/c1-7-5-11(13)9(6-10(7)12)8-3-2-4-8/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
HBAXBXAVQLOJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2CCC2)O |
Origin of Product |
United States |
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